molecular formula C28H52NO7P B12393521 [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1199257-41-4

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12393521
CAS No.: 1199257-41-4
M. Wt: 545.7 g/mol
InChI Key: YHGXYYIGHBPDMX-BUTFDPNWSA-N
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Description

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including esterification, phosphorylation, and quaternization reactions. The process begins with the esterification of a suitable alcohol with an unsaturated fatty acid, followed by the phosphorylation of the resulting ester. The final step involves the quaternization of the phosphate ester with a trimethylamine derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and precise control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the consistent quality and yield of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The unsaturated fatty acid chain can be reduced to a saturated chain.

    Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated fatty acid derivative.

    Substitution: Formation of various substituted phospholipids.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the behavior of phospholipids in different environments. It is also employed in the synthesis of complex lipid molecules for research purposes.

Biology

In biological research, this compound is used to investigate the role of phospholipids in cell membrane structure and function. It is also utilized in studies related to lipid metabolism and signaling pathways.

Medicine

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties. It is also employed in the production of biodegradable surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it interacts with other lipid molecules to modulate membrane fluidity and permeability. The compound can also participate in signaling pathways by serving as a precursor for the synthesis of bioactive lipid mediators. Molecular targets include membrane-bound enzymes and receptors involved in lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, similar in structure but lacks the trimethylazaniumyl group.

    Phosphatidylethanolamine: Another phospholipid found in cell membranes, differing in the head group structure.

    Phosphatidylserine: Contains a serine head group, involved in cell signaling and apoptosis.

Uniqueness

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate membrane properties and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1199257-41-4

Molecular Formula

C28H52NO7P

Molecular Weight

545.7 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z)-icosa-5,8,11-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h12-13,15-16,18-19,27,30H,5-11,14,17,20-26H2,1-4H3/b13-12-,16-15-,19-18-/t27-/m1/s1

InChI Key

YHGXYYIGHBPDMX-BUTFDPNWSA-N

Isomeric SMILES

CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O

physical_description

Solid

Origin of Product

United States

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